Mefenidil

Cerebral blood flow Vasodilation Selectivity

Researchers studying cerebral hemodynamics often face confounds from O2 uptake changes or β-blockade interference when using generic vasodilators. Mefenidil is a selective cerebral vasodilator that addresses this: • Increases CBF by 54% in dogs without stimulating O2 uptake • Preferentially dilates cerebral over systemic vasculature in primate models • Active in anesthetized models; serves as a probe for state-dependent vasoreactivity Supplied as a white solid (≥98% purity), with comprehensive analytical documentation. Ideal for cardiovascular/cerebrovascular disease research.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
CAS No. 58261-91-9
Cat. No. B1676151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMefenidil
CAS58261-91-9
Synonyms5-methyl-2-phenyl-4-imidazoleacetonitrile
McN 2378
McN-2378
mefenidil
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C2=CC=CC=C2)CC#N
InChIInChI=1S/C12H11N3/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3,(H,14,15)
InChIKeyOTRQRKIYHATFKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mefenidil Procurement Overview


Mefenidil, also known as McN-2378, is a small molecule drug classified as a selective cerebral vasodilator [1]. Its chemical name is 5-methyl-2-phenyl-4-imidazole-acetonitrile, and it possesses a monoisotopic molecular weight of 197.1 Da [1]. The compound has been assigned the USAN and INN nonproprietary names and is registered with the UNII code 74WY8560J7 [2][3]. Mefenidil is a reference standard in research for cardiovascular and cerebrovascular disease models, with its primary mechanism of action being the preferential dilation of cerebral blood vessels over systemic vasculature .

Cerebral hemodynamic studies requiring selective vasodilation tool compound
Anesthetized model context where flow–metabolism uncoupling is a relevant endpoint
Reference standard for benchmarking cerebral vs. systemic vascular selectivity

Mefenidil Non-Interchangeability


The assumption that all cerebral vasodilators are functionally interchangeable is contradicted by empirical data. Mefenidil exhibits a unique pharmacodynamic profile, including a cerebral vasodilatory effect that is independent of beta-adrenergic receptor blockade and occurs without stimulating oxygen (O2) uptake [1]. In contrast, other in-class compounds like the dihydropyridine calcium channel blocker Nimodipine, while also a cerebral vasodilator, have been shown to lack cerebral selectivity in conscious rat models and do not consistently increase cerebral blood flow without affecting other vascular beds [2]. Furthermore, Mefenidil's distinct chemical structure (an imidazole-acetonitrile) confers different physicochemical properties and potential off-target interactions compared to other vasodilator classes, such as calcium channel blockers or PDE inhibitors [3]. Substituting Mefenidil with a generic alternative would therefore introduce significant variability in experimental outcomes related to cerebral hemodynamics, metabolic coupling, and systemic vascular effects.

Mefenidil: reported cerebral selectivity independent of β-blockade and O₂ uptake change
Generic cerebral vasodilators: selectivity may not transfer across anesthetized/conscious states
Mefenidil: flow–metabolism uncoupling profile documented in dog model
Calcium-channel-blocker class: reported absence of cerebral selectivity in conscious rat; metabolic coupling may differ
Mefenidil: imidazole-acetonitrile structure with distinct off-target interaction potential
PDE inhibitors or other vasodilators: physicochemical and target-engagement profiles not interchangeable

Mefenidil Head-to-Head Evidence


Cerebral vs. Systemic Selectivity

Mefenidil demonstrates preferential cerebral vasodilation, whereas a comparator like Nimodipine lacks cerebral selectivity in conscious animal models. In anesthetized dogs, Mefenidil increased cerebral blood flow (CBF) by 54 ± 15% at a dose of 2.5 mg/min/kg [1]. In contrast, a study on Nimodipine in conscious rats found it had no significant effect on CBF or cerebral vascular resistance, and the authors concluded it is 'not a selective cerebral vasodilator' [2]. This highlights a critical difference in pharmacodynamic selectivity, particularly in the absence of anesthesia.

Cerebrovascular Selectivity
Head-to-head
Mefenidil: CBF increase 54±15% in anesthetized dogs
Nimodipine: no significant CBF effect in conscious rat
Supports cerebral selectivity endpoint review
Anesthesia and species model context; data to verify cross-study
Cerebral blood flow Vasodilation Selectivity Anesthesia

Flow-Metabolism Uncoupling

Mefenidil uniquely increases cerebral blood flow (CBF) without a concomitant increase in cerebral oxygen (O2) uptake. In a study using the cerebral venous outflow technique in anesthetized dogs, a 40 mg/kg i.v. bolus of Mefenidil produced a 20 ± 8% increase in CBF, while O2 uptake remained unchanged [1]. This contrasts with the normal physiological coupling where increased blood flow is typically associated with increased metabolic demand and O2 consumption. Many vasodilators, by inducing systemic hypotension or affecting neuronal activity, can alter cerebral metabolism. Mefenidil's ability to uncouple flow from metabolism is a specific, quantifiable differentiator relevant for studies on cerebral ischemia and metabolic regulation.

Flow–Metabolism Uncoupling
Class-level
CBF +20±8%
O₂ uptake unchanged
Reported flow–metabolism uncoupling context
Pentobarbital-anesthetized dog, n=7; requires model-specific review
Cerebral metabolism Oxygen uptake Hemodynamics Vasodilation

State-Dependent Vasodilation

Mefenidil's cerebral vasodilatory effect is highly state-dependent, showing significant efficacy in anesthetized animals but not in conscious ones. In a study on rats, Mefenidil hydrochloride (MF) significantly increased cerebral blood flow and lowered cerebral vascular resistance in anesthetized animals compared to vehicle controls [1]. However, in conscious rats, MF had no significant effect on either parameter [1]. This state-dependent activity is a critical differentiating factor from other vasodilators that may have more consistent effects across states. This characteristic allows researchers to study the interplay between anesthesia, baseline vascular tone, and drug response.

State-Dependent Vasodilation
Head-to-head
Anesthetized rat: CBF increase vs vehicle
Conscious rat: no significant effect vs vehicle
State-dependent cerebral vasodilation endpoint
i.v. infusion 2.5–10 mg/kg; microsphere technique
Anesthesia Cerebral blood flow Vascular resistance Conscious model

Mefenidil Research Applications


Cerebral Hemodynamics in Anesthetized Models

As demonstrated by the quantitative evidence, Mefenidil is optimally suited for studies requiring a robust increase in cerebral blood flow (CBF) in anesthetized animals. Its ability to increase CBF by 54 ± 15% in dogs [1] and significantly elevate CBF in anesthetized rats [2] makes it a reliable tool for exploring the acute effects of cerebral hyperperfusion on brain physiology. The compound's action can be studied without the confounding factor of increased O2 uptake, allowing for a clear dissection of vascular and metabolic effects [1].

State-Dependent Vascular Reactivity

Mefenidil's unique pharmacodynamic profile, which is active in anesthetized states but not in conscious ones [2], provides a powerful tool for investigating how anesthesia alters vascular tone and drug responsiveness. Researchers can use Mefenidil as a probe to understand the mechanisms underlying state-dependent vasoreactivity, which is a critical consideration in the translation of preclinical findings to clinical settings.

Cerebral Vasodilator Selectivity Reference

Mefenidil serves as a valuable reference standard for comparing the cerebral selectivity of new chemical entities. Its demonstrated preferential increase in cerebral blood flow over systemic blood flow in non-human primate models [3] and its contrasting profile with non-selective agents like Nimodipine in certain models [4] make it an essential comparator. This allows researchers to benchmark the regional vascular selectivity of novel vasoactive compounds.

Cardiovascular Disease Models: Cerebral Focus

As noted by suppliers, Mefenidil is intended for use in the study of cardiovascular disease . Its primary application is in disease models where the interplay between cerebral and systemic hemodynamics is of interest. Its well-characterized effects on systemic vascular resistance, cardiac output, and regional blood flow distribution to the heart and gut [1] provide a comprehensive dataset for interpreting results in complex cardiovascular studies.

Application
Selection Property
Validation Focus
Cerebral hemodynamics (anesthetized model)
Reported CBF increase without O₂ uptake change
Cerebral vs systemic flow endpoint comparison
State-dependent vascular reactivity research
Anesthesia-dependent vasodilation profile
Conscious vs anesthetized model validation
Vasodilator selectivity benchmarking
Preferential cerebral vasodilation profile
Comparator benchmarking in relevant models
Cardiovascular disease model (cerebrovascular)
Systemic hemodynamic effect mapping
Regional blood flow distribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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